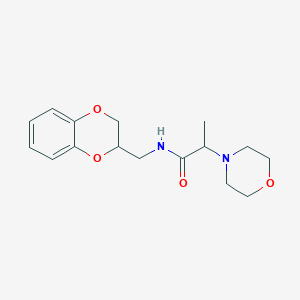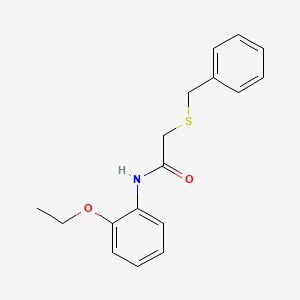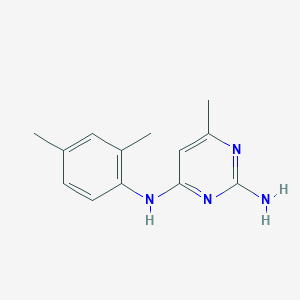![molecular formula C22H31N3O3 B6131212 2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6131212.png)
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a 6-methylpyridin-2-ylmethyl group, along with an ethanol moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 2,4-Dimethoxyphenylmethyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,4-dimethoxyphenylmethyl group.
Substitution with 6-Methylpyridin-2-ylmethyl Group: The intermediate product is further reacted with 6-methylpyridin-2-ylmethyl chloride under similar conditions to introduce the 6-methylpyridin-2-ylmethyl group.
Introduction of the Ethanol Moiety: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, such as receptors and enzymes.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound is utilized in chemical biology to probe the mechanisms of action of various biological pathways.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol: Similar structure but with a different substitution pattern on the pyridine ring.
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-ethylpyridin-2-yl)methyl]piperazin-2-yl]ethanol: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-3-yl)methyl]piperazin-2-yl]ethanol: Similar structure but with a different position of the methyl group on the pyridine ring.
Uniqueness
The uniqueness of 2-[4-[(2,4-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets
Eigenschaften
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-17-5-4-6-19(23-17)15-25-11-10-24(16-20(25)9-12-26)14-18-7-8-21(27-2)13-22(18)28-3/h4-8,13,20,26H,9-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFNDWUSNFMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione](/img/structure/B6131141.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![Methyl 4-[4,6-dioxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6131168.png)



![Propan-2-yl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B6131204.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
